molecular formula C8H5BrClFO B15242968 1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone

1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone

Cat. No.: B15242968
M. Wt: 251.48 g/mol
InChI Key: RIRKWNKIXAPIQS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 4-chloro-2-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine substituting a hydrogen atom on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
  • 4-Fluorophenacyl bromide
  • 2-Bromo-1-(4-fluorophenyl)ethanone

Comparison: 1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone is unique due to the presence of three different halogen atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-bromo-2-chloro-6-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRKWNKIXAPIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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